molecular formula C14H16N2O4 B6338680 Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-68-7

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6338680
CAS No.: 1326810-68-7
M. Wt: 276.29 g/mol
InChI Key: CAQNSZCAYSIBJX-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and a pyrazole ring

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)11-8-10(15-16-11)9-5-6-12(18-2)13(7-9)19-3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNSZCAYSIBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol or methanol under acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide) conditions. A study demonstrated that using acetic acid as a catalyst at 80°C for 6–8 hours yields the target compound with a purity of ≥95%. The choice of solvent significantly impacts reaction efficiency; polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but may require higher temperatures (100–120°C).

Table 1: Key Parameters for Cyclocondensation

ParameterOptimal RangeYield (%)Purity (%)
Temperature80–120°C70–8590–98
CatalystAcetic acid/NaOH75–8095–98
SolventEthanol/DMF70–8590–97
Reaction Time6–12 hours65–8085–95

Multi-Component Reaction Approaches

Recent advances have explored one-pot multi-component reactions (MCRs) to streamline synthesis. A notable example involves the use of CeO₂ nanoparticles as a catalyst in aqueous media, inspired by methodologies for related pyranopyrazole derivatives.

Protocol for CeO₂-Catalyzed Synthesis

  • Reactants : Dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and 3,4-dimethoxybenzaldehyde.

  • Conditions : CeO₂ nanoparticles (5 mol%), water as solvent, 70°C, 4 hours.

  • Mechanism : The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization, facilitated by CeO₂’s Lewis acid sites.

Advantages:

  • Green Chemistry : Water as solvent reduces environmental impact.

  • High Efficiency : Yields up to 88% with minimal byproducts.

  • Catalyst Reusability : CeO₂ nanoparticles retain activity for 5 cycles.

Industrial-Scale Synthesis Techniques

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) have been adopted to enhance throughput and consistency.

Case Study: CFR Implementation

  • Reactor Type : Microtubular CFR with a residence time of 10 minutes.

  • Output : 1.2 kg/h of product with 92% yield.

  • Purification : Automated recrystallization using ethanol-water mixtures.

Table 2: Industrial vs. Laboratory-Scale Comparison

MetricLaboratory ScaleIndustrial Scale
Yield (%)70–8585–92
Purity (%)90–9898–99.5
Energy ConsumptionHighOptimized
Cost per Gram ($)12–184–6

Catalytic Innovations and Novel Methods

Palladium-Catalyzed Cross-Coupling

A patent (CN103508959A) describes the use of palladium catalysts to introduce aryl groups post-cyclization. For example, Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid can functionalize preformed pyrazole intermediates, though this adds steps to the synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Trials using 300 W irradiation achieved 78% yield in 15 minutes, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)TimeCostEnvironmental Impact
Cyclocondensation70–856–12 hoursModerateModerate (solvents)
Multi-Component80–884 hoursLowLow (aqueous)
Industrial CFR85–9210 minutesLowOptimized

Key Findings:

  • Cyclocondensation remains the gold standard for laboratory synthesis due to reliability.

  • Multi-component methods offer greener alternatives but require specialized catalysts.

  • Industrial CFRs excel in efficiency and cost but demand significant upfront investment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

EDMPC exhibits significant biological activities that make it a candidate for further research:

Anti-inflammatory Properties

Research indicates that EDMPC has anti-inflammatory effects. In a study using a carrageenan-induced inflammation model in rats, it demonstrated promising results comparable to standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)Control (Diclofenac)
EDMPCNot specified54.65

Antimicrobial Activity

EDMPC and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown that pyrazole derivatives possess antibacterial activities, suggesting potential applications in treating infections .

Medicinal Chemistry Applications

The unique structure of EDMPC positions it as a valuable building block in medicinal chemistry:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
  • Enzyme Inhibition Studies : EDMPC can be investigated for its binding affinity to enzymes or receptors, potentially modulating their activity.

Industrial Applications

In addition to its pharmaceutical potential, EDMPC may find applications in industries such as:

  • Agrochemicals : The compound's unique chemical properties can be leveraged to develop effective agrochemicals.
  • Materials Science : Its structural characteristics may be useful in synthesizing novel materials with specific properties .

Safety Considerations

While specific safety data on EDMPC is limited, general guidelines suggest that pyrazole derivatives can exhibit hazards such as skin and eye irritation. Proper handling procedures should be followed when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from diethyl oxalate and acetophenone derivatives. The process typically includes:

  • Formation of Dioxo-Esters : Diethyl oxalate reacts with acetophenone derivatives in the presence of sodium ethoxide to yield substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives.
  • Hydrazine Hydrate Reaction : The dioxo-esters are then treated with hydrazine hydrate in glacial acetic acid to produce the final pyrazole derivatives.

Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compounds. For this compound, key spectral data includes:

  • IR : νmax at 1722 cm1^{-1} (C=O; ester)
  • NMR : Significant peaks corresponding to the methoxy groups and aromatic protons.
  • MS : m/z value indicating molecular weight at 353 (M+1) .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various studies. Its efficacy was evaluated using a carrageenan-induced paw edema model in rats. The compound exhibited a notable reduction in inflammation compared to control groups, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which often cause side effects like gastric irritation .

Table 1: Anti-inflammatory Activity Results

CompoundDose (mg/kg)Inhibition (%)
Control-0
Test Compound5062
Test Compound10075

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including pancreatic cancer cells (PANC-1). The antiproliferative activity was assessed using colorimetric assays, with results indicating a significant decrease in cell viability at certain concentrations .

Table 2: Anticancer Activity Against PANC-1 Cells

Concentration (µM)Cell Viability (%)
1085
2565
5040

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound is believed to modulate the production of cytokines involved in inflammatory responses.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways leading to cell death in cancerous cells.

Q & A

Q. What are the standard synthetic protocols for Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate?

The compound is synthesized via a two-step process:

  • Step 1 : Claisen-Schmidt condensation of diethyl oxalate with substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) in the presence of sodium ethoxide to form ethyl-2,4-dioxo-4-phenyl butanoate intermediates.
  • Step 2 : Cyclization with hydrazine hydrate in glacial acetic acid under reflux to yield the pyrazole core. Typical yields range from 63% to 81%, with purity confirmed by GC (≥98%) .
  • Key parameters : Reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control of hydrazine to avoid over-substitution.

Q. How is the structural integrity of this compound confirmed?

Characterization involves:

  • Spectroscopy :
  • 1H NMR : Aromatic protons (δ 6.7–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and ester carbonyl (δ 4.2–4.4 ppm for -COOCH2CH3) .
  • IR : C=O stretch (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹ for pyrazole NH) .
    • Elemental analysis : Confirmation of C, H, N within ±0.4% of theoretical values .
    • Melting point : Reported as 174–176°C (lit. 177–178°C), with deviations indicating potential impurities requiring recrystallization .

Q. What in vivo models evaluate the anti-inflammatory potential of this compound?

  • Carrageenan-induced rat paw edema : Compound 2f (this compound) reduced inflammation by 58–62% at 50 mg/kg, comparable to indomethacin. Dosing is administered orally 1 hour pre-carrageenan injection, with paw volume measured at 0, 1, 3, and 5 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

  • Microwave-assisted synthesis : Reduces reaction time (30–45 minutes) and improves yields (up to 92%) for halogenated derivatives (e.g., bromophenyl substituents) .
  • Catalytic optimization : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency, particularly for sterically hindered analogs .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side-product formation .

Q. What structure-activity relationships (SAR) govern anti-inflammatory activity in pyrazole-3-carboxylates?

  • Critical substituents :
  • 3,4-Dimethoxyphenyl : Enhances activity (2f, 62% inhibition) due to improved lipophilicity and COX-2 binding .
  • 4-Sulfamoylphenyl : Increases selectivity for prostaglandin suppression (IC50 = 1.2 µM vs. COX-2) .
    • Negative regulators : Bulky groups (e.g., benzyl) at the N1 position reduce bioavailability by ~40% .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Multi-technique validation : Cross-reference 1H NMR with 13C NMR and HRMS to distinguish between regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole configurations) .
  • X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., para vs. meta methoxy groups) .
  • Dynamic NMR : Detects tautomerism in pyrazole NH under varying temperatures .

Q. What decomposition products form under thermal stress, and how do they impact stability?

  • Thermogravimetric analysis (TGA) : Decomposition initiates at 210°C, releasing CO, CO2, and nitrogen oxides .
  • Mitigation strategies : Store under inert gas (N2/Ar) at 4°C to prevent oxidation. Use amber vials to block UV-induced radical formation .

Methodological Considerations

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect hydrazine residuals (<0.1%) .
  • LC-MS : Identifies dimeric byproducts (m/z ~460 [M+H]+) formed during cyclization .

Q. How are computational models used to predict biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding to COX-2 (PDB: 5KIR) with a ΔG of −9.2 kcal/mol, correlating with in vitro IC50 values .
  • Pharmacophore mapping : Identifies essential hydrogen-bond acceptors (ester carbonyl) and hydrophobic pockets (dimethoxyphenyl) .

Q. What protocols ensure safe disposal of laboratory waste containing this compound?

  • Neutralization : Treat acidic residues (e.g., glacial acetic acid) with NaHCO3 before disposal.
  • Solid waste : Incinerate at >1000°C via licensed facilities to prevent environmental release of aromatic byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

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